4-Bromobenzamidoxime (CAS 19227-14-6): A Bifunctional Scaffold for Advanced Pharmacophore Design
4-Bromobenzamidoxime (CAS 19227-14-6): A Bifunctional Scaffold for Advanced Pharmacophore Design
Executive Summary
In modern medicinal chemistry, the rapid assembly of metabolically stable bioisosteres is critical for optimizing the pharmacokinetic properties of drug candidates. 4-Bromobenzamidoxime (CAS 19227-14-6) serves as a highly versatile, bifunctional building block. It features a nucleophilic amidoxime moiety—primed for the construction of 1,2,4-oxadiazole heterocycles—and an orthogonal aryl bromide handle that enables downstream palladium-catalyzed diversification. This technical guide provides an in-depth analysis of its physicochemical profiling, mechanistic pathways, and field-proven, self-validating synthetic protocols.
Physicochemical Profiling & Safety Parameters
Before integrating 4-Bromobenzamidoxime into high-throughput screening libraries or scale-up synthesis, establishing a rigorous baseline of its physical properties and handling requirements is essential to ensure reproducibility and laboratory safety.
Table 1: Quantitative Physicochemical & Safety Data
| Parameter | Specification |
| CAS Number | 19227-14-6 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Physical Form | Solid |
| Purity Standard | ≥ 98% |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature |
| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Mechanistic Role in Medicinal Chemistry
The strategic value of 4-Bromobenzamidoxime lies in its dual, orthogonal reactivity.
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The Amidoxime Moiety (N'-hydroxycarboximidamide): This functional group acts as an ambidentate nucleophile. Upon reaction with activated electrophiles (such as acyl chlorides, anhydrides, or activated carboxylic acids), it undergoes O-acylation to form an O-acylamidoxime intermediate[1]. Subsequent thermal cyclodehydration yields a 1,2,4-oxadiazole ring, a robust bioisostere for esters and amides that resists enzymatic hydrolysis in vivo[2].
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The Aryl Bromide Handle: Because the carbon-bromine bond remains inert during the relatively mild acylation and cyclization steps, the resulting 3-(4-bromophenyl)-1,2,4-oxadiazole retains the halogen. This provides an essential anchor for downstream palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to synthesize extended biaryl or heteroaryl systems[3].
Mechanistic pathway of 1,2,4-oxadiazole formation via O-acylamidoxime intermediate.
Experimental Protocols: 1,2,4-Oxadiazole Generation
The following methodologies detail the conversion of 4-Bromobenzamidoxime into functionalized 1,2,4-oxadiazoles. Each protocol is designed as a self-validating system, ensuring that causality between the reagents and the analytical outputs is clearly defined.
Protocol A: One-Pot Synthesis via Acetic Anhydride
This method utilizes acetic anhydride as both the acylating agent and the dehydrating medium. It is optimal for generating 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole[1].
Causality & Logic: Heating the amidoxime in neat acetic anhydride rapidly drives the initial O-acetylation. The elevated temperature subsequently provides the thermodynamic energy required to eliminate a molecule of water (cyclodehydration), closing the five-membered heterocycle in a single continuous operation[1].
Step-by-Step Methodology:
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Charge a dry, round-bottom flask with 1.0 equivalent of 4-Bromobenzamidoxime.
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Add 5.0 equivalents of acetic anhydride (acting as both reagent and solvent).
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Heat the reaction mixture to reflux (approx. 130–140 °C) for 3 to 5 minutes until complete dissolution and reaction[1].
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Allow the mixture to cool to room temperature, then quench by pouring over crushed ice to precipitate the product.
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Filter the resulting solid under vacuum and wash with cold distilled water.
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Recrystallize from an ethanol/water mixture to achieve >98% purity.
Self-Validation & Quality Control:
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In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The highly polar amidoxime starting material will have a significantly lower Retention Factor (
) compared to the non-polar cyclized oxadiazole product. -
Analytical Confirmation: Analyze the isolated product via
H NMR (in DMSO-d₆). The complete disappearance of the broad N-H and O-H signals (typically observed between 6.0 and 9.5 ppm in the starting material) definitively confirms successful cyclodehydration.
Protocol B: DCC/HOBt Mediated Coupling for Diverse Libraries
When synthesizing libraries with diverse C5 substituents, coupling 4-Bromobenzamidoxime with various carboxylic acids is required. This is achieved using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)[2].
Step-by-step experimental workflow for DCC/HOBt mediated oxadiazole synthesis.
Causality & Logic: DCC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to rapidly convert this into a reactive HOBt-ester, preventing side reactions (such as N-acylurea formation). The amidoxime then attacks the HOBt-ester at room temperature. Subsequent heating drives the ring closure[2].
Step-by-Step Methodology:
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Dissolve 1.0 equivalent of the desired carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
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Add 1.1 equivalents of HOBt and 1.1 equivalents of DCC. Stir at room temperature for 30 minutes to form the active ester[2].
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Add 1.0 equivalent of 4-Bromobenzamidoxime to the mixture and stir for 2 hours at room temperature to ensure complete O-acylation.
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Heat the reaction mixture to 100–120 °C for 4–6 hours to induce thermal cyclodehydration.
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Cool the mixture to room temperature. Filter off the precipitated dicyclohexylurea (DCU) byproduct.
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Dilute the filtrate with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Self-Validation & Quality Control:
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In-Process Control: The visual formation of a white precipitate (DCU) during Step 2 serves as a positive indicator that the carboxylic acid activation is proceeding correctly.
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Analytical Confirmation: Perform LC-MS analysis on the final purified compound. The mass spectrum must show the exact mass of the target 3,5-disubstituted-1,2,4-oxadiazole. Crucially, the isotopic pattern of the molecular ion peak must display the characteristic 1:1 ratio of [M]⁺ and [M+2]⁺ peaks, validating that the bromine atom has remained intact throughout the thermal cycling.
Downstream Functionalization: Palladium-Catalyzed Cross-Coupling
Once the 1,2,4-oxadiazole core is established, the preserved aryl bromide becomes the focal point for structural extension. For instance, Stille cross-coupling can be employed to synthesize complex bis-aryl diamidoxime compounds[3].
By reacting the brominated oxadiazole intermediate with a trialkylstannane derivative (e.g., 2,5-bis(tri-n-butylstannyl)furan) in the presence of a palladium catalyst (such as Pd(PPh₃)₄) in refluxing dioxane, researchers can generate highly conjugated, multi-ring systems[3]. These extended architectures have demonstrated significant efficacy in medicinal chemistry, particularly as DNA minor groove binders and antiprotozoal agents[3].
References
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MilliporeSigma. "4-Bromo-N-hydroxybenzimidamide | 19227-14-6". Source: sigmaaldrich.com. URL:
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Univerzita Karlova. "Amidoximes as intermediates for the synthesis of potential drugs". Source: cuni.cz. URL: 1
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Research Journal of Pharmacy and Technology (RJPT). "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review". Source: rjptonline.org. URL: 2
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Google Patents. "US7071338B2 - Process for the synthesis of bis-aryl diamidoxime compounds". Source: google.com. URL: 3
